molecular formula C12H10N2OS B608733 Olanzapine related compound B CAS No. 221176-49-4

Olanzapine related compound B

Cat. No.: B608733
CAS No.: 221176-49-4
M. Wt: 230.29 g/mol
InChI Key: LVTDAJJOMLNXFS-UHFFFAOYSA-N
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Description

Olanzapine related compound B is a compound with significant importance in the field of medicinal chemistry. It is structurally related to the benzodiazepine class of compounds, which are known for their psychoactive properties. This compound is also referred to as Olanzapine lactam, an impurity related to the antipsychotic drug Olanzapine .

Preparation Methods

The synthesis of Olanzapine related compound B involves several steps. One common method includes the cyclization of appropriate thieno and benzodiazepine precursors under specific reaction conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained with high purity. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

Olanzapine related compound B undergoes various chemical reactions, including:

Scientific Research Applications

Olanzapine related compound B has several applications in scientific research:

Comparison with Similar Compounds

Olanzapine related compound B is unique due to its thieno-benzodiazepine structure. Similar compounds include:

These compounds share some pharmacological properties but differ in their specific applications and side effect profiles.

Properties

IUPAC Name

2-methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2OS/c1-7-6-8-11(15)13-9-4-2-3-5-10(9)14-12(8)16-7/h2-6,14H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTDAJJOMLNXFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)NC3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20176635
Record name LY-301664
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221176-49-4
Record name LY-301664
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221176494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY-301664
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-5,10-dihydro-4H-thieno[2,3-b][1,5]benzodiazepin-4-one
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Record name LY-301664
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Synthesis routes and methods

Procedure details

Combine 2-methyl-4H-3-thia-4,9-diazabenzo[f]azulene-10-ylamine hydrochloride (U.S. Pat. No. 5,229,382) (50 g, 0.19 mol) and solid potassium carbonate (182 g, 1.32 mol) in a mixture of water (1 L) and ethanol (450 mL) and heat at 85° C. for 48 h. Cool to room temperature, and place in ice bath for 2 h. The desired material precipitates out as a yellow solid. Collect solid by filtration, wash with cold water, air-dry for a few minutes and place in the vacuum oven at 45° C. for 48 h to obtain 41.9 g of the title compound, which can be used directly on the next step without further purification: mass spectrum (APCI): m/z=231.0 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
182 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Two
Quantity
450 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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